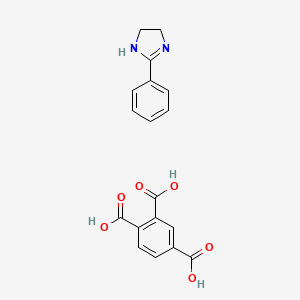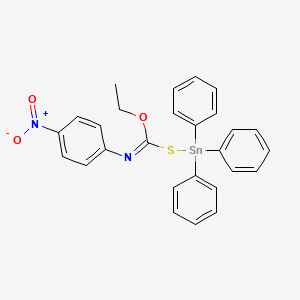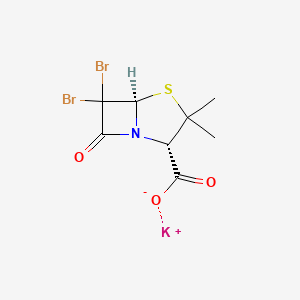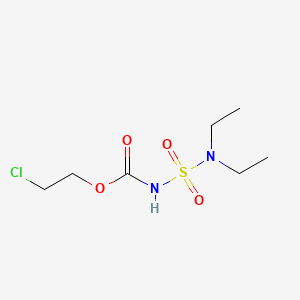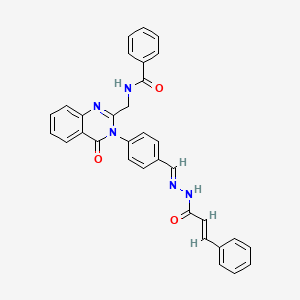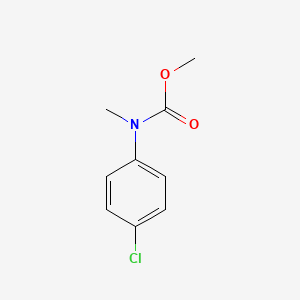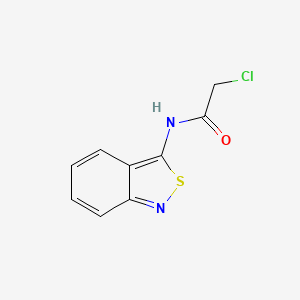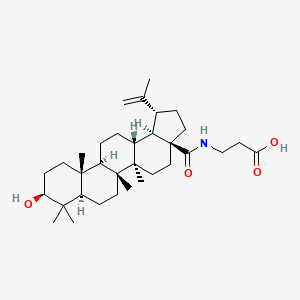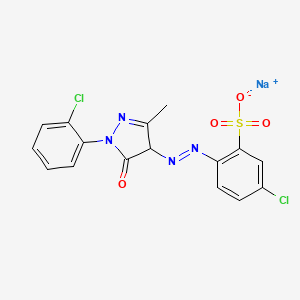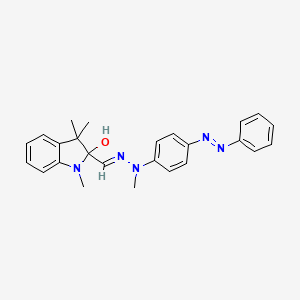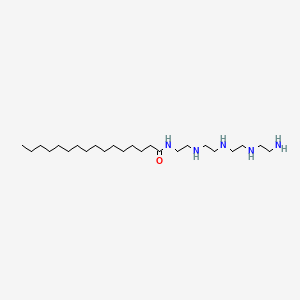
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is a complex organic compound characterized by its long aliphatic chain and multiple amine groups. This compound is known for its unique structure, which includes a hexadecanamide backbone with multiple ethyleneamine groups attached. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with a series of ethyleneamines. The process begins with the activation of hexadecanoic acid, followed by successive reactions with ethylenediamine, diethylenetriamine, and triethylenetetramine under controlled conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and the purification of the final product through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted amides, nitriles, and secondary amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form stable complexes with metal ions, making it effective in chelation therapy. Additionally, its amphiphilic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: Similar in structure but with a shorter aliphatic chain.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Another compound with a similar backbone but different chain length.
Tris(2-aminoethyl)amine: Contains multiple amine groups but lacks the long aliphatic chain.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide is unique due to its combination of a long aliphatic chain and multiple ethyleneamine groups. This structure imparts both hydrophobic and hydrophilic properties, making it highly versatile for various applications .
Propiedades
Número CAS |
93942-16-6 |
|---|---|
Fórmula molecular |
C24H53N5O |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C24H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25/h26-28H,2-23,25H2,1H3,(H,29,30) |
Clave InChI |
PEOXEUKZSKKSAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




